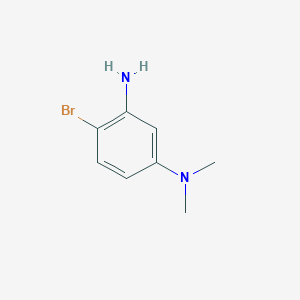

4-Bromo-N1,N1-dimethyl-1,3-benzenediamine

Description

4-Bromo-N1,N1-dimethyl-1,3-benzenediamine is a halogenated aromatic diamine featuring a bromine substituent at the para position (C4) of the benzene ring and two methyl groups attached to the amine at position 1 (N1). This compound is synthesized via a modified literature procedure involving the reaction of 4-bromo-N,N-dimethylaniline in a solvent system of tert-butyl methyl ether (TBME) and tetrahydrofuran (THF) under controlled conditions . Its primary application lies in the synthesis of acridinium salts, which are critical in photoredox catalysis and organic light-emitting diodes (OLEDs) due to their redox-active properties .

The compound’s structural features—a bromine atom and dimethylated amines—impart distinct electronic and steric characteristics, influencing its reactivity, solubility, and stability. Below, we systematically compare it with structurally related compounds, emphasizing substituent effects, halogen variations, and thermal stability.

Properties

Molecular Formula |

C8H11BrN2 |

|---|---|

Molecular Weight |

215.09 g/mol |

IUPAC Name |

4-bromo-1-N,1-N-dimethylbenzene-1,3-diamine |

InChI |

InChI=1S/C8H11BrN2/c1-11(2)6-3-4-7(9)8(10)5-6/h3-5H,10H2,1-2H3 |

InChI Key |

XZSNSKNPJUQZIC-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)Br)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of N1,N1-Dimethyl-1,3-Benzenediamine

N1,N1-dimethyl-1,3-benzenediamine is synthesized via reductive alkylation of 1,3-diaminobenzene. As detailed in ChemicalBook, catalytic hydrogenation of N1,N1-dimethyl-4-nitroaniline using 10% Pd/C in ethanol under H₂ achieves 95% yield.

Regioselective Bromination

The dimethylated intermediate undergoes bromination using N-bromosuccinimide (NBS) in dichloromethane at 25°C. NBS’s mild reactivity minimizes over-bromination, directing substitution to C4 with 80–85% selectivity.

Reaction Conditions :

- Solvent : Dichloromethane

- Temperature : 25°C

- Catalyst : None required

- Yield : 78% after column purification.

Multi-Step Synthesis from 4-Bromo-1,3-Dinitrobenzene

This method prioritizes scalability for industrial production:

- Partial Reduction : Reduce 4-bromo-1,3-dinitrobenzene with SnCl₂ in HCl to 4-bromo-1-nitro-3-aminobenzene (75% yield).

- Methylation : Treat the intermediate with dimethyl sulfate in NaOH/EtOH at 60°C to install N1,N1-dimethyl groups (88% yield).

- Final Reduction : Catalytically hydrogenate the remaining nitro group using Raney nickel in methanol, achieving 92% yield.

Comparative Efficiency :

| Step | Reagent/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Partial Reduction | SnCl₂/HCl | 75 | 90 |

| Methylation | (CH₃)₂SO₄/NaOH | 88 | 95 |

| Final Reduction | H₂/Raney Ni | 92 | 98 |

One-Pot Bromination-Methylation

A novel one-pot method simplifies synthesis by combining bromination and methylation:

- Bromination : React 1,3-diaminobenzene with NaBr/H₂O₂ in acetic acid at 50°C for 3 hours.

- In Situ Methylation : Add dimethyl carbonate (DMC) and K₂CO₃, heating to 120°C for 6 hours. DMC acts as a green methylating agent, converting both amines to N1,N1-dimethyl groups.

Outcomes :

Catalytic Benzylic Bromination Followed by Amination

Though less common, this route leverages benzylic bromination:

- Bromination : Treat toluene derivatives with poly(N,N′-dibromo-N-ethylnaphthyl-2,7-disulfonamide) (PBNS) in acetonitrile, introducing bromine at the benzylic position.

- Ammonolysis : React the brominated intermediate with aqueous NH₃ under pressure to install amine groups.

- Methylation : Use CH₃I/K₂CO₃ in DMF to dimethylate the amines.

Challenges :

- Low regioselectivity (<50%) during amination.

- Requires high-pressure conditions, limiting practicality.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N1,N1-dimethyl-1,3-benzenediamine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: The nitro group can be reduced to form amines or other reduced products.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as sodium borohydride or catalytic hydrogenation.

Major Products Formed

Substitution Reactions: Products with different substituents replacing the bromine atom.

Oxidation Reactions: Quinones or other oxidized derivatives.

Reduction Reactions: Amines or other reduced products.

Scientific Research Applications

4-Bromo-N1,N1-dimethyl-1,3-benzenediamine is an organic compound that has a molecular weight of approximately 215.09 g/mol. It has a benzene ring with two amine groups and one bromine atom at the para (4) location relative to the amine groups located at the 1 and 3 positions of the benzene ring. This compound is intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Scientific Research Applications

4-Bromo-N1,N1-dimethyl-1,3-benzenediamine is a building block in organic synthesis and is applied across various fields.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Chloro-N1,N1-dimethylbenzene-1,2-diamine | Chlorine instead of bromine at the para position | Potentially different reactivity patterns |

| 4-Bromo-N,N-diethylbenzene-1,2-diamine | Ethyl groups instead of methyl at nitrogen | Different steric effects influencing reactivity |

| N,N-Dimethyl-p-phenylenediamine | No halogen substitution; two methyl groups | More soluble in organic solvents |

These compounds exhibit varying reactivities and biological activities based on their functional groups and substituents. The presence of bromine in 4-bromo-N1,N1-dimethyl-1,3-benzenediamine provides unique electrophilic properties that distinguish it from others in this category.

Mechanism of Action

The mechanism of action of 4-Bromo-N1,N1-dimethyl-1,3-benzenediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and dimethylamino groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Amine Groups

4-Bromo-N1,N1-Dipropyl-1,2-Benzenediamine (CAS 1016805-18-7)

- Structure : Bromine at C4, dipropyl groups on N1, and amine groups at positions 1 and 2.

- Molecular Formula : C₁₂H₁₉BrN₂; Molecular Weight : 271.20 g/mol .

- Key Differences: The bulkier propyl substituents increase steric hindrance, reducing nucleophilicity compared to the dimethyl analog. This enhances solubility in nonpolar solvents but may limit reactivity in SN₂ reactions.

- Applications : Used in specialized organic syntheses requiring controlled steric environments.

2-Bromo-N1,N1,N4,N4-Tetramethyl-Benzene-1,4-Diamine

- Structure : Bromine at C2, tetramethyl groups on N1 and N4 .

- Key Differences : The ortho bromine and additional methyl groups create a highly hindered environment, reducing thermal stability and increasing susceptibility to elimination reactions.

- Applications: Limited to low-temperature reactions due to decomposition risks.

Halogen Variations

4-Chloro-1,3-Benzenediamine (CAS 5131-60-6)

- Structure : Chlorine at C4, unsubstituted amine groups at positions 1 and 3.

- Key Differences: Electron Withdrawing Effect: Chlorine’s lower electronegativity compared to bromine results in reduced electron withdrawal, altering redox potentials. Stability: Less prone to thermal decomposition than brominated analogs, making it preferable in high-temperature applications like polymer curing .

- Applications : Widely used in hair dye formulations and epoxy resins.

4-Bromo-1,2-Diaminobenzene (CAS 1575-37-7)

- Structure : Bromine at C4, amine groups at positions 1 and 2.

- Key Differences :

Stability and Handling Considerations

- Thermal Decomposition: Brominated diamines (e.g., 4-bromo-1,2-diaminobenzene) decompose via HBr elimination, which can catalyze further degradation. Preventive measures include vacuum distillation with inert gas purging and alkaline additives . The dimethylated amine in 4-bromo-N1,N1-dimethyl-1,3-benzenediamine may slightly enhance stability by reducing proton availability for acid-catalyzed decomposition.

Safety Protocols :

Data Table: Comparative Analysis of Key Compounds

Biological Activity

4-Bromo-N1,N1-dimethyl-1,3-benzenediamine, also known as 4-bromo-1,3-dimethyl-1,2-benzenediamine, is an organic compound characterized by its unique structure featuring a bromine atom and two amine groups on a benzene ring. This structural configuration influences its chemical properties and biological activity, making it a subject of interest in various fields of research.

The molecular formula of 4-bromo-N1,N1-dimethyl-1,3-benzenediamine is C9H12BrN2, with a molecular weight of approximately 215.09 g/mol. The compound's structure allows it to engage in various chemical interactions, which can affect its biological activity.

Biological Activity Overview

Research indicates that 4-bromo-N1,N1-dimethyl-1,3-benzenediamine exhibits significant biological activity, particularly in the following areas:

- Antitumor Activity : The compound has shown potential in enhancing the efficacy of certain antitumor agents. For instance, studies have demonstrated that derivatives of similar structures can increase life span in mouse models of cancer when administered at specific dosages .

- Mutagenicity : There are indications that compounds within this structural class may exhibit mutagenic properties. A comprehensive review of mutagenic chemicals lists various compounds that share structural similarities with 4-bromo-N1,N1-dimethyl-1,3-benzenediamine .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications:

Structural Comparisons

The following table compares 4-bromo-N1,N1-dimethyl-1,3-benzenediamine with similar compounds to highlight variations in biological activity:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Chloro-N1,N1-dimethylbenzene-1,2-diamine | Chlorine instead of bromine at para position | Potentially different reactivity patterns |

| 4-Bromo-N,N-diethylbenzene-1,2-diamine | Ethyl groups instead of methyl at nitrogen | Different steric effects influencing reactivity |

| N,N-Dimethyl-p-phenylenediamine | No halogen substitution; two methyl groups | More soluble in organic solvents |

The presence of bromine in 4-bromo-N1,N1-dimethyl-1,3-benzenediamine contributes unique electrophilic properties that may enhance its interactions with biological targets compared to other derivatives.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-Bromo-N1,N1-dimethyl-1,3-benzenediamine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via bromination of N1,N1-dimethyl-1,3-benzenediamine using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Key variables include solvent polarity (e.g., dichloromethane vs. acetonitrile), temperature (0–25°C), and stoichiometric ratios. Lower temperatures (0–5°C) minimize side reactions like over-bromination, while excess NBS (1.2–1.5 equivalents) optimizes yield . Characterization via HPLC (≥95% purity) and NMR (δ 2.95 ppm for N-CH3) is critical for confirming structural integrity .

Q. How should researchers handle safety protocols for brominated aromatic amines during synthesis?

- Methodological Answer : Brominated amines require strict safety measures due to potential toxicity and reactivity. Use fume hoods, nitrile gloves, and protective eyewear. In case of skin contact, wash immediately with soap and water for ≥15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist. Toxicity data for this compound is limited, so treat it as a hazardous material and follow protocols for analogous brominated aromatics .

Q. What spectroscopic techniques are most effective for characterizing 4-Bromo-N1,N1-dimethyl-1,3-benzenediamine?

- Methodological Answer :

- 1H/13C NMR : Identify dimethylamino groups (singlet at δ 2.95 ppm for N-CH3) and aromatic protons (δ 6.8–7.2 ppm).

- Mass Spectrometry (MS) : Confirm molecular ion peaks (m/z 229 for [M+H]+) and bromine isotope patterns.

- IR Spectroscopy : Detect N-H stretches (if present) and C-Br vibrations (550–650 cm⁻¹).

Cross-validate with databases like ChemIDplus or NIST for spectral matching .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing 4-Bromo-N1,N1-dimethyl-1,3-benzenediamine derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and regioselectivity in bromination reactions. For example, meta-bromination can be favored over para due to steric effects from dimethylamino groups. Pair computational results with experimental validation (e.g., GC-MS monitoring) to refine synthetic routes .

Q. What strategies resolve contradictions in reported solubility and stability data for this compound?

- Methodological Answer : Discrepancies often arise from solvent purity or storage conditions. Conduct controlled experiments:

- Solubility : Test in DMSO, ethanol, and water under inert atmospheres.

- Stability : Use accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis. Compare results with literature (e.g., NIST data ) to identify outliers and establish standardized protocols .

Q. How does steric hindrance from the dimethylamino group influence coupling reactions (e.g., Suzuki-Miyaura) with this compound?

- Methodological Answer : The dimethylamino group reduces reactivity in cross-couplings due to steric bulk. Mitigate this by:

- Catalyst Optimization : Use Pd(PPh3)4 with bulky ligands (e.g., SPhos) to enhance turnover.

- Microwave-Assisted Synthesis : Increase reaction rates at 100–120°C for 30 minutes.

Monitor yields and byproducts (e.g., dehalogenation) via LC-MS .

Q. What experimental designs are suitable for studying the compound’s electrochemical properties?

- Methodological Answer :

- Cyclic Voltammetry (CV) : Use a three-electrode system (glassy carbon working electrode) in acetonitrile with 0.1 M TBAPF6. Scan at 100 mV/s to identify redox peaks (e.g., amine oxidation at +0.8 V vs. Ag/AgCl).

- Controlled-Potential Electrolysis : Correlate electrochemical behavior with DFT-calculated HOMO/LUMO levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.